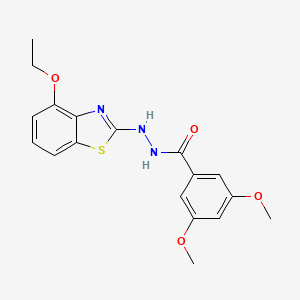
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as carbodiimides or acid chlorides under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and product purification. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Wirkmechanismus
The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Uniqueness
N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and dimethoxy groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)21-20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTNTHLPIUEHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
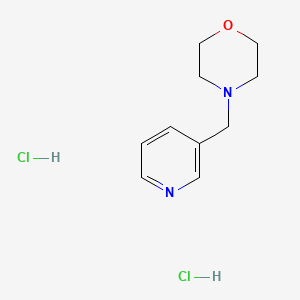

![6-Phenyl-2-[1-(pyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2656899.png)
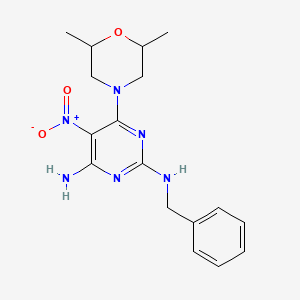
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2656903.png)
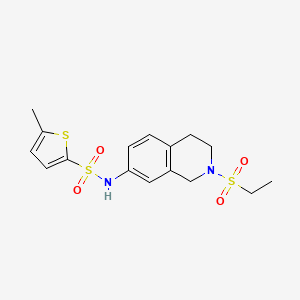
![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)
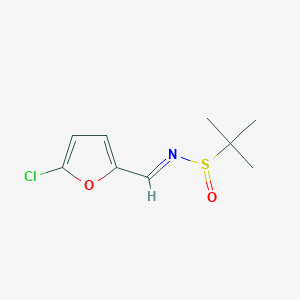

![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2656913.png)
![ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2656914.png)
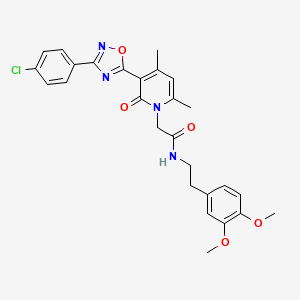
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/new.no-structure.jpg)

